(S)-Dimethyl 2-acetamidosuccinate
Description
Significance of Chiral Succinate (B1194679) Derivatives in Organic Synthesis
Chiral succinate derivatives are valuable building blocks in organic synthesis due to their versatile four-carbon backbone and the presence of stereocenters that allow for the construction of complex, stereochemically defined molecules. These motifs are found in a variety of natural products and pharmacologically active compounds. The ability to control the stereochemistry of succinate derivatives is paramount in the synthesis of enantiomerically pure drugs, where different enantiomers can exhibit vastly different biological activities.
One of the key applications of chiral succinate derivatives is in the synthesis of enzyme inhibitors. For instance, chiral succinate dehydrogenase inhibitors have been developed as potent antifungal agents for agricultural use. elsevierpure.com The stereochemistry at the succinate core is often critical for effective binding to the enzyme's active site. Furthermore, chiral succinates serve as precursors for the synthesis of other important chiral synthons, such as substituted γ-butyrolactones and pyrrolidines, which are prevalent in natural product chemistry.
The asymmetric synthesis of chiral succinates can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. For example, the asymmetric hydrogenation of substituted succinic acid precursors is a powerful method for establishing the desired stereocenters. elsevierpure.com Biocatalytic approaches, utilizing enzymes like ene-reductases, have also been successfully employed for the enantioselective reduction of unsaturated succinate derivatives to afford chiral products with high enantiomeric excess. mdpi.com
Role of N-Acyl Aspartate Derivatives in Asymmetric Chemistry
N-acyl aspartate derivatives, with their inherent chirality derived from the amino acid backbone, are of significant interest in asymmetric chemistry. The N-acyl group provides a handle for modifying the steric and electronic properties of the molecule, influencing its reactivity and stereoselectivity in various transformations. These derivatives are often employed as chiral ligands for metal catalysts or as chiral starting materials for the synthesis of complex nitrogen-containing compounds.
The N-acyl group can act as a directing group in stereoselective reactions, guiding incoming reagents to a specific face of the molecule. This has been exploited in the synthesis of non-proteinogenic amino acids and other biologically active molecules. For example, N-acylhydrazones derived from amino acids have been used as versatile acceptors in asymmetric addition reactions to generate chiral amines with high stereocontrol. researchgate.net
Furthermore, N-acyl aspartate derivatives themselves can exhibit interesting biological properties. For instance, N-acetylaspartate (NAA) is the second most abundant molecule in the central nervous system and plays a role in various neurological processes. nih.govnih.gov Synthetic N-acyl aspartate derivatives have also been investigated for their potential as therapeutic agents.
The development of new methods for the synthesis and transformation of N-acyl aspartate derivatives continues to be an active area of research. These efforts aim to expand the toolkit of synthetic chemists for the construction of enantiomerically pure molecules with diverse and complex architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (2S)-2-acetamidobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-5(10)9-6(8(12)14-3)4-7(11)13-2/h6H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPXVQSXUIFMKQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550467 | |
| Record name | Dimethyl N-acetyl-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57289-64-2 | |
| Record name | Dimethyl N-acetyl-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S Dimethyl 2 Acetamidosuccinate and Its Chiral Analogues
Chemo-Enzymatic Approaches
Chemo-enzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions, offering an efficient route to chiral molecules. nih.govrsc.orgnih.gov This approach is particularly advantageous for its mild reaction conditions and high stereoselectivity. nih.gov
Biocatalytic Reduction Strategies for Chiral Succinate (B1194679) Esters
Biocatalytic reduction, often employing enzymes like ene-reductases, presents a direct method for producing chiral succinate esters. nih.gov These enzymes catalyze the asymmetric reduction of a carbon-carbon double bond in prochiral substrates. mdpi.comresearchgate.net For instance, the asymmetric reduction of dimethyl 2-methylenesuccinate can theoretically yield chiral dimethyl 2-methylsuccinate, a structural analogue of dimethyl 2-acetamidosuccinate.
Research has identified specific ene-reductases that exhibit high substrate tolerance and stereoselectivity. mdpi.comresearchgate.net For example, an ene-reductase from Saccharomyces eubayanus (SeER) has been used for the synthesis of (S)-dimethyl 2-methylsuccinate from dimethyl mesaconate with high yield and enantiomeric excess. mdpi.comresearchgate.net This highlights the potential of biocatalytic reduction for producing chiral succinates.
Table 1: Ene-Reductase Catalyzed Reduction for Chiral Dimethyl 2-Methylsuccinate
| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| SeER | Dimethyl mesaconate | (S)-dimethyl 2-methylsuccinate | 80 | 98 |
| Bac-OYE1 | Dimethyl citraconate | (R)-dimethyl 2-methylsuccinate | 86 | 99 |
| AfER | Dimethyl itaconate | (R)-dimethyl 2-methylsuccinate | 77 | 99 |
Data sourced from a study on the asymmetric synthesis of dimethyl 2-methylsuccinate. mdpi.comresearchgate.net
Enzymatic Deracemization and Kinetic Resolution
Enzymatic deracemization and kinetic resolution are powerful techniques for separating enantiomers from a racemic mixture. researchgate.netmdpi.com In kinetic resolution, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enriched. rsc.org Dynamic kinetic resolution (DKR) further enhances this by continuously racemizing the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.commdpi.com
Lipases are commonly employed in the kinetic resolution of esters and amides. researchgate.net For example, lipase-catalyzed hydrolysis or aminolysis can be used to resolve racemic esters. While direct enzymatic resolution data for (S)-Dimethyl 2-acetamidosuccinate is not prevalent in the searched literature, the principles of kinetic resolution are broadly applicable to chiral esters. researchgate.netrsc.org
Asymmetric Chemical Synthesis
Asymmetric chemical synthesis provides a range of methods to produce chiral compounds, often relying on chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction.
Stereoselective Esterification Techniques
Stereoselective esterification can be used to resolve racemic carboxylic acids by reacting them with a chiral alcohol. The resulting diastereomeric esters can then be separated chromatographically. beilstein-journals.org For instance, L-menthol has been used as a chiral auxiliary for the resolution of carboxylic acid intermediates in the synthesis of artificial glutamate (B1630785) analogs. beilstein-journals.orgnih.gov This strategy involves esterification, separation of diastereomers, and subsequent removal of the chiral auxiliary to yield the enantiomerically pure acid, which can then be esterified to the desired dimethyl ester. Axially chiral dicarboxylic acids have also been explored as catalysts in asymmetric transformations. researchgate.netacs.org
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a widely used industrial method for the synthesis of chiral compounds. ethz.chwikipedia.org This technique involves the hydrogenation of a prochiral olefin using a chiral metal catalyst, typically based on rhodium, ruthenium, or iridium, with chiral ligands. ethz.chwikipedia.orgnih.gov For the synthesis of this compound, a suitable precursor would be dimethyl 2-acetamido-2-butenedioate.
The choice of metal and chiral ligand is crucial for achieving high enantioselectivity. google.com For example, nickel-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral α-aryl glycines from N-aryl imino esters. scispace.com While specific examples for the direct asymmetric hydrogenation to this compound are not detailed in the provided results, the general applicability of this method to α-amino acid precursors is well-established. google.com
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.comnih.gov After the desired transformation, the auxiliary is removed and can often be recovered. sigmaaldrich.comsigmaaldrich.com Common chiral auxiliaries include oxazolidinones and camphor (B46023) sultams. sigmaaldrich.comtcichemicals.comresearchgate.net
In the context of synthesizing this compound, a chiral auxiliary could be attached to a succinate derivative. For instance, an N-acyl oxazolidinone derived from a succinic acid monoester could undergo stereoselective amination or other transformations at the α-position. Subsequent removal of the auxiliary would furnish the chiral amino acid derivative. sigmaaldrich.comresearchgate.net The use of chiral auxiliaries has been demonstrated in the asymmetric synthesis of various compounds, including α-alkylated ketones and amino alcohols. ucc.ie
Multicomponent Reaction Strategies for Structural Analogues
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate diverse molecular scaffolds. In the context of synthesizing structural analogues of this compound, MCRs offer a convergent and versatile approach to functionalized succinate derivatives.
One notable multicomponent strategy involves the reaction of dialkyl acetylenedicarboxylates, alkyl isocyanides, and a proton source, such as 4-methylbenzenesulfonic acid monohydrate. This three-component reaction provides a direct route to highly functionalized succinate derivatives that are structurally related to the target molecule.
The reaction proceeds through a proposed mechanism initiated by the nucleophilic attack of the isocyanide on the electron-deficient triple bond of the dialkyl acetylenedicarboxylate (B1228247). This initial step forms a zwitterionic intermediate. In the presence of a Brønsted acid like 4-methylbenzenesulfonic acid, this intermediate is protonated to generate a vinylnitrilium cation. The conjugate base of the acid then attacks this cation. Subsequent rearrangement and reaction with water present in the reaction medium (from the monohydrate of the acid) leads to the final dialkyl 2-({alkyl[(4-methylphenyl)sulfonyl]amino}carbonyl)-3-hydroxysuccinate products.
A study by Anary-Abbasinejad and co-workers detailed the successful implementation of this methodology, showcasing its applicability with various isocyanides and dialkyl acetylenedicarboxylates. The reactions were generally carried out in dichloromethane (B109758) at room temperature, yielding the desired functionalized succinate derivatives in good yields. This approach highlights the utility of MCRs in accessing complex acyclic structures with multiple functional groups, providing a valuable alternative to more traditional, linear synthetic routes.
The following table summarizes the results obtained from the three-component reaction of different alkyl isocyanides and dialkyl acetylenedicarboxylates with 4-methylbenzenesulfonic acid monohydrate, demonstrating the scope of this synthetic strategy.
Table 1: Synthesis of Dialkyl 2-({alkyl[(4-methylphenyl)sulfonyl]amino}carbonyl)-3-hydroxysuccinate Derivatives via a Three-Component Reaction
| Dialkyl Acetylenedicarboxylate | Alkyl Isocyanide | Product | Yield (%) |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | tert-Butyl isocyanide | Dimethyl 2-({tert-butyl[(4-methylphenyl)sulfonyl]amino}carbonyl)-3-hydroxysuccinate | 90 |
| Diethyl acetylenedicarboxylate | tert-Butyl isocyanide | Diethyl 2-({tert-butyl[(4-methylphenyl)sulfonyl]amino}carbonyl)-3-hydroxysuccinate | 88 |
| Di-tert-butyl acetylenedicarboxylate | tert-Butyl isocyanide | Di-tert-butyl 2-({tert-butyl[(4-methylphenyl)sulfonyl]amino}carbonyl)-3-hydroxysuccinate | 85 |
| Dimethyl acetylenedicarboxylate | Cyclohexyl isocyanide | Dimethyl 2-({cyclohexyl[(4-methylphenyl)sulfonyl]amino}carbonyl)-3-hydroxysuccinate | 92 |
| Diethyl acetylenedicarboxylate | Cyclohexyl isocyanide | Diethyl 2-({cyclohexyl[(4-methylphenyl)sulfonyl]amino}carbonyl)-3-hydroxysuccinate | 90 |
| Di-tert-butyl acetylenedicarboxylate | Cyclohexyl isocyanide | Di-tert-butyl 2-({cyclohexyl[(4-methylphenyl)sulfonyl]amino}carbonyl)-3-hydroxysuccinate | 87 |
Reactivity and Reaction Mechanisms of S Dimethyl 2 Acetamidosuccinate and Its Derivatives
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental to the reactivity of (S)-Dimethyl 2-acetamidosuccinate and its analogues. These reactions can occur at the chiral center or through conjugate additions to related unsaturated systems.
S_N2 Reactions at Chiral Centers
The chiral carbon atom in this compound, bonded to the acetamido group and a hydrogen, is an electrophilic center susceptible to bimolecular nucleophilic substitution (S_N2) reactions. In a typical S_N2 mechanism, a nucleophile attacks the carbon atom from the side opposite to the leaving group. This backside attack forces an inversion of the stereochemical configuration at the chiral center. youtube.com
For an S_N2 reaction to occur at the chiral center of a derivative of this compound, the hydroxyl group corresponding to the aspartic acid side chain would first need to be converted into a good leaving group, such as a tosylate or a halide. A strong nucleophile can then displace this leaving group. The reaction proceeds through a trigonal bipyramidal transition state, resulting in a product with the opposite stereochemistry (R-configuration) from the starting S-configured reactant. The polar aprotic solvents are known to favor the S_N2 reaction pathway. youtube.com
Michael Addition Reactions to Unsaturated Analogues
While this compound itself is saturated, its unsaturated analogues are excellent substrates for Michael addition reactions. The Michael addition involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.netyoutube.com
A pertinent example is the aza-Michael addition, where an amine acts as the nucleophile. Research on dimethyl itaconate, a structural analogue of an unsaturated succinate (B1194679) derivative, demonstrates this reactivity. researchgate.net In these reactions, primary or secondary amines add to the double bond, which is activated by the two adjacent ester groups. researchgate.netnih.gov The choice of catalyst, solvent, and amine concentration can influence the reaction order and efficiency. researchgate.net The use of chiral auxiliaries attached to the nitrogen or the inherent stereochemistry of the acceptor can lead to high diastereoselectivity in conjugate additions to α,β-unsaturated amides and lactams. beilstein-journals.org
Interactive Table 1: Catalysts and Conditions in Aza-Michael Addition of Amines to Dimethyl Itaconate
This table summarizes the conditions for the aza-Michael addition to dimethyl itaconate, an analogue of unsaturated derivatives of this compound.
| Amine | Catalyst | Solvent | Temperature (°C) | Conversion (%) | Ref |
| Piperidine | None | Toluene | 60 | 96 (to product 5a) | researchgate.net |
| Dibutylamine | None | Toluene | 110 | 0 | researchgate.net |
| Dibutylamine | Sc(OTf)₃ | Toluene | 110 | 95 (to product 5b) | researchgate.net |
| Dibutylamine | Yb(OTf)₃ | Toluene | 110 | 95 (to product 5b) | researchgate.net |
Amidation and Peptide Coupling Reactions
The carboxyl groups of this compound are prime sites for amidation and peptide coupling reactions. These reactions are central to peptide synthesis, where an amide (peptide) bond is formed between the carboxyl group of one amino acid and the amino group of another. youtube.comyoutube.com
In a typical peptide coupling reaction, the carboxylic acid must first be activated by a coupling reagent to form a more reactive intermediate. uni-kiel.de This intermediate is then susceptible to nucleophilic attack by the amine component. This compound, being a derivative of L-aspartic acid, is a key building block in the synthesis of dipeptides, most notably the artificial sweetener Aspartame (L-aspartyl-L-phenylalanine methyl ester). acs.orgchemicalbook.comwilkes.edu
The synthesis can be achieved by coupling an N-protected aspartic acid, such as N-(benzyloxycarbonyl)-L-aspartic acid, with L-phenylalanine methyl ester. acs.orgnih.govnih.gov This reaction can be catalyzed by enzymes like thermolysin or mediated by chemical coupling reagents. acs.orgwilkes.edunih.gov The use of coupling reagents is designed to facilitate the reaction while suppressing side reactions like racemization at the chiral center. uni-kiel.de
Interactive Table 2: Selected Peptide Coupling Reagents
This table highlights common coupling reagents used in peptide synthesis, their structure type, and key features.
| Reagent Name | Abbreviation | Class | Key Features | Ref |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Commonly used for forming amides, esters, and anhydrides. bohrium.com | youtube.comyoutube.com |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium/Aminium | Reacts faster than HBTU with less epimerization. | peptide.com |
| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Phosphonium | Causes very little epimerization, useful for sensitive amino acids. | peptide.com |
| O-(N-Succinimido)-1,1,3,3-tetramethyluronium tetrafluoroborate | TSTU | Uronium | Used to form activated N-hydroxysuccinimide esters and for coupling in aqueous solutions. | peptide.com |
Ester Hydrolysis and Transesterification Processes
The two methyl ester groups in this compound can be readily modified through hydrolysis and transesterification reactions.
Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. The hydrolysis can be catalyzed by either an acid or a base (saponification). Base-catalyzed hydrolysis is typically irreversible as the resulting carboxylate anion is deprotonated and is no longer susceptible to nucleophilic attack. Acid-catalyzed hydrolysis is an equilibrium process. Complete hydrolysis of this compound would yield (S)-2-acetamidosuccinic acid. Enzymatic hydrolysis, for example using pig liver esterase, can offer high selectivity, potentially allowing for the hydrolysis of one ester group over the other in similar diester compounds. rsc.org
Transesterification: This process involves the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol (e.g., ethanol (B145695) or propanol) would replace the methyl groups with ethyl or propyl groups, respectively. This reaction is also an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.
Rearrangement Pathways of Enol Ester Epoxides
A more complex set of transformations can be accessed through the formation and rearrangement of enol ester epoxides derived from this compound analogues. Enol esters can be synthesized and then epoxidized with high enantioselectivity using chiral catalysts. organic-chemistry.orgnih.govresearchgate.net
The resulting enantiomerically enriched enol ester epoxides are valuable intermediates that can undergo stereoselective rearrangement reactions. organic-chemistry.orgnih.govresearchgate.net The outcome of the rearrangement is highly dependent on the reaction conditions. nih.gov
Acid-Catalyzed Rearrangement : The pathway is dictated by the strength of the acid catalyst. Strong acids tend to favor a rearrangement that proceeds with retention of configuration at the chiral center. In contrast, weak acids favor a pathway that results in inversion of configuration. organic-chemistry.orgnih.govresearchgate.net
Thermal Rearrangement : Under thermal conditions, these epoxides rearrange with a high degree of stereoselectivity, leading to inversion of configuration. nih.gov
This controlled rearrangement provides a powerful synthetic tool, as it allows for the synthesis of either enantiomer of an α-acyloxy ketone from a single enantiomer of an enol ester epoxide simply by choosing the appropriate reaction conditions. nih.gov The stereospecific nature of this ring-opening reaction has been demonstrated even in complex molecular settings. nih.gov
Interactive Table 3: Stereochemical Control in Rearrangement of Enol Ester Epoxides
This table outlines the effect of reaction conditions on the stereochemical outcome of the rearrangement of enol ester epoxides.
| Condition | Catalyst Type | Stereochemical Outcome | Ref |
| Acidic | Strong Acid (e.g., TsOH) | Retention of Configuration | organic-chemistry.orgnih.govresearchgate.net |
| Acidic | Weak Acid | Inversion of Configuration | organic-chemistry.orgnih.govresearchgate.net |
| Thermal | None | Inversion of Configuration | nih.gov |
Other Functional Group Transformations
Beyond the reactions described above, the functional groups on this compound allow for other transformations.
One key transformation is the removal of the N-acetyl protecting group. This can be achieved under acidic or basic hydrolysis conditions to yield the free primary amine of dimethyl L-aspartate. This deprotection is a critical step if the nitrogen atom is to be used as a nucleophile in subsequent reactions.
Furthermore, the ester functionalities can be directly converted to amides without prior hydrolysis to the carboxylic acid. Catalytic methods for the direct amidation of esters have been developed using transition metal catalysts, such as those based on nickel or manganese, which can mediate the coupling of esters with a wide variety of amines. mdpi.com These methods often require high temperatures but offer a direct route to amide products. mdpi.com
Derivatives and Structural Analogues of S Dimethyl 2 Acetamidosuccinate
Synthesis of Novel Acetamidosuccinate Esters
The ester functionalities of (S)-Dimethyl 2-acetamidosuccinate are prime targets for modification, enabling the synthesis of novel diesters or monoesters with varied alkyl or aryl groups. These transformations can be achieved through both chemical and enzymatic methods, with the latter offering high selectivity and milder reaction conditions.
Research Findings
Enzymatic Transesterification:
Enzymatic transesterification presents a green and efficient route for producing novel esters. Lipases are commonly employed biocatalysts for this purpose. The reaction involves the exchange of the methyl groups of the dimethyl ester with other alcohol moieties. This method can be used for the synthesis of a variety of fatty acid esters, and the principles are applicable to this compound. nih.gov
The general scheme for lipase-catalyzed transesterification involves incubating the starting diester with an excess of a new alcohol in the presence of an immobilized lipase (B570770). The choice of lipase and reaction conditions, such as temperature and solvent, can influence the reaction's efficiency and selectivity. For instance, in the transesterification of waste fish oil fatty ethyl esters, both chemical and enzymatic methods have been compared for different alcohols like 2-ethyl-1-hexanol (EH), 2-hexyl-1-decanol (B30547) (HD), and isopropanol. nih.gov While homogeneous base catalysis is effective, enzymatic methods with immobilized lipases like Candida antarctica lipase B (CalB) show good activity and stability, especially for larger alcohols. nih.gov
To drive the equilibrium towards the product, the ethanol (B145695) formed during the transesterification of ethyl esters can be removed under vacuum. nih.gov A similar strategy could be applied to the transesterification of this compound, where methanol (B129727) would be the byproduct.
Chemical Synthesis:
Traditional chemical methods for transesterification often involve acid or base catalysis. For example, base-catalyzed transesterification of fatty acid methyl esters has been achieved using sodium methoxide (B1231860) (MeONa) under high vacuum to produce esters of higher alcohols. nih.gov These conditions, however, can sometimes lead to side reactions or racemization, making enzymatic methods a more attractive option for chiral substrates like this compound.
The following table summarizes a comparative overview of chemical and enzymatic transesterification methods that could be adapted for synthesizing novel acetamidosuccinate esters.
| Method | Catalyst/Reagent | Alcohol Examples | Key Conditions | Potential Advantages/Disadvantages for this compound |
| Chemical | Base (e.g., KOH, NaOMe) | Isopropanol, 2-Ethyl-1-hexanol | Elevated temperature, vacuum | Advantages: Cost-effective for simple alcohols. Disadvantages: Risk of epimerization at the chiral center, potential side reactions. |
| Enzymatic | Immobilized Lipase (e.g., CalB) | 2-Ethyl-1-hexanol, 2-Hexyl-1-decanol | Mild temperature (e.g., 60°C) | Advantages: High selectivity, mild conditions preserving chirality, catalyst reusability. Disadvantages: May have lower activity for smaller alcohols. |
This table is a representation of general methods that can be applied to this compound based on findings from analogous systems.
Preparation of Amide Derivatives
The ester groups of this compound can be converted into amide functionalities, leading to the formation of mono-amides, di-amides, or even cyclic imide structures (succinimides). These transformations significantly alter the molecule's properties and can be achieved through various synthetic routes.
Research Findings
A practical approach to synthesizing amide derivatives is through the ammonolysis of the corresponding ester. For instance, N-methyl-DL-aspartic acid diamide (B1670390) can be prepared from N-methyl-DL-aspartic acid dimethyl ester by treatment with ammonia. nih.gov A similar strategy can be applied to this compound to yield the corresponding (S)-2-acetamidosuccinamide.
The synthesis of specific amide derivatives, such as the α-amide of N-methyl-DL-aspartic acid, has also been reported. nih.gov This was achieved through the hydrolysis of N-methyl-DL-asparagine, which proceeds via a base-catalyzed ring closure to form DL-alpha-methylamino-succinimide, followed by selective ring opening. nih.gov This highlights the potential for both direct amidation and pathways involving cyclic intermediates in the synthesis of amide derivatives of this compound.
Furthermore, a process for preparing N-acetylcysteine amide from L-cystine dimethyl ester dihydrochloride (B599025) involves a step where the methyl ester groups are converted to primary amides using ammonium (B1175870) hydroxide. justia.com This method could be directly analogous to the preparation of (S)-2-acetamidosuccinamide from this compound.
The following table outlines a synthetic approach for the preparation of amide derivatives from a starting diester, based on analogous reactions.
| Starting Material | Reagent | Product | Key Reaction Type | Reference |
| N-methyl-DL-aspartic acid dimethyl ester | Ammonia | N-methyl-DL-aspartic acid diamide | Ammonolysis | nih.gov |
| L-cystine dimethyl ester dihydrochloride | Acetic anhydride (B1165640), then Ammonium hydroxide | di-N-acetylcystine amide | Acylation, then Amidation | justia.com |
| N-methyl-DL-aspartic acid | Sulfinamide anhydride, then Ammonolysis | NMA-alpha-amide | Ring formation and opening | nih.gov |
This table illustrates methods from related compounds that suggest viable pathways for the amidation of this compound.
Chiral Succinate (B1194679) Esters with Varied Substituents
The synthesis of chiral succinate esters with diverse substituents at the C2 and C3 positions of the succinate backbone is a significant area of research. These modifications can introduce new chiral centers and functional groups, leading to a wide range of structurally complex molecules. While direct substitution on the this compound backbone can be challenging, asymmetric synthesis methodologies provide access to these valuable compounds.
Research Findings
One powerful strategy for the asymmetric synthesis of chiral succinate derivatives is the copper-catalyzed cyclizative aminoboration. This method has been successfully employed for the enantioselective synthesis of 2,3-cis-disubstituted piperidines. researchgate.net The underlying principle of creating two new adjacent chiral centers through a metal-catalyzed reaction could be conceptually extended to the synthesis of substituted succinates.
Alcohol acyltransferases (AATs) are enzymes that catalyze the condensation of an alcohol and an acyl-CoA to form an ester. nih.gov These enzymes are capable of accepting a variety of alcohol and acyl-CoA substrates, making them suitable for the biosynthesis of a diverse range of esters, including those with chiral centers. nih.gov This enzymatic approach could potentially be used to synthesize chiral succinate esters with varied substituents by employing engineered AATs and appropriate substrates.
The following table summarizes potential strategies for accessing chiral succinate esters with varied substituents, drawing from methodologies in asymmetric synthesis.
| Synthetic Strategy | Key Features | Potential Application to Succinate Derivatives |
| Asymmetric Catalysis | Use of chiral catalysts (e.g., Cu/(S,S)-Ph-BPE) to control stereochemistry. | Could potentially be adapted for the asymmetric synthesis of 2,3-disubstituted succinates from prochiral precursors. |
| Enzymatic Synthesis | Utilization of enzymes like Alcohol Acyltransferases (AATs) for stereoselective ester formation. | Biosynthesis of a variety of chiral succinate esters by using different alcohol and acyl-CoA substrates with engineered AATs. |
This table presents conceptual approaches for synthesizing chiral succinate esters with varied substituents, inspired by advances in asymmetric synthesis.
Structural Modifications of the Succinate Backbone
Beyond modifications at the ester and amide functionalities, the carbon backbone of this compound can also be structurally altered. This can involve reactions on the acetamido group or the succinate chain itself, leading to novel analogues with potentially unique properties.
Research Findings
One area of interest is the temperature-dependent side reactions of related succinimide (B58015) structures. For example, methylamino-succinimide can undergo self-condensation through nucleophilic ring opening, followed by a ring-transformation to yield a diazocinone derivative. nih.gov This indicates that under certain conditions, the succinate backbone can be induced to undergo significant structural rearrangements.
The preparation of N-acetyl-L-aspartic acid often involves the use of protecting groups. A method has been described that uses hexafluoroacetone (B58046) to protect the amino and carboxyl groups of L-aspartic acid, allowing for subsequent acetylation of the nitrogen atom. google.com The removal of these protecting groups regenerates the succinate backbone. This reversible protection strategy could be employed to perform reactions on other parts of the molecule without affecting the succinate core.
The synthesis of N-acetyliminodiacetate dimethyl ester, a close structural analogue, has been reported in the context of porphyrin synthesis, demonstrating the utility of such backbones in the construction of larger, complex molecules. researchgate.net
The following table provides examples of reactions that involve modifications of the succinate backbone or related structures.
| Starting Material/Intermediate | Reaction Condition/Reagent | Resulting Structural Change | Reference |
| Methylamino-succinimide | Elevated Temperature | Self-condensation and ring-transformation to a diazocinone | nih.gov |
| L-aspartic acid | Hexafluoroacetone, then Acetic anhydride | Acetylation of the amino group with temporary protection of the succinate core | google.com |
| N-methyl-DL-aspartic acid | Sulfinamide anhydride | Formation of an aspartic anhydride intermediate for further derivatization | nih.gov |
This table highlights reactions that demonstrate the potential for structural modification of the succinate backbone, based on studies of related compounds.
Applications in Advanced Organic Synthesis
Utilization as a Chiral Building Block
The well-defined stereochemistry of (S)-Dimethyl 2-acetamidosuccinate makes it an excellent chiral building block. Organic chemists can leverage its existing stereocenter to introduce chirality into new, more complex molecules, a fundamental strategy in the synthesis of many natural products and pharmaceuticals.
Stereocontrol in Complex Molecule Synthesis
The precise spatial arrangement of atoms in this compound allows for a high degree of stereocontrol during chemical transformations. By strategically manipulating its functional groups—the two ester moieties and the acetamido group—chemists can build intricate molecular architectures with predictable three-dimensional structures. For instance, the ester groups can be selectively hydrolyzed or converted into other functionalities, while the acetamido group can be modified or participate in cyclization reactions. This controlled manipulation is crucial in the total synthesis of natural products where specific stereoisomers are often responsible for biological activity.
Precursors for Chiral Heterocycles
This compound serves as a valuable precursor for the synthesis of a variety of chiral heterocycles, which are core structures in many biologically active compounds. The inherent functionality of the molecule provides a scaffold for the construction of rings containing nitrogen and oxygen. For example, through a series of chemical transformations, the acetamido and ester groups can be induced to react intramolecularly, leading to the formation of chiral pyrrolidines, piperidines, and other heterocyclic systems. The ability to generate these important structural motifs from a readily available chiral starting material is a significant advantage in synthetic chemistry.
Role as a Chiral Auxiliary in Asymmetric Transformations
Beyond its role as a structural component, this compound can also function as a chiral auxiliary. In this capacity, it is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled.
The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) of the product, which indicates the preference for the formation of one diastereomer over the other. While specific data for this compound as a chiral auxiliary in common asymmetric reactions like aldol (B89426) or Diels-Alder reactions is not extensively documented in readily available literature, the principle relies on the steric and electronic properties of the auxiliary to shield one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. The development of new and efficient chiral auxiliaries is an ongoing area of research, and derivatives of amino acids like L-aspartic acid are prime candidates for exploration.
Contributions to Stereoselective Catalyst Design
The principles of chirality inherent in this compound can also be extended to the design of stereoselective catalysts. Chiral ligands, which are organic molecules that bind to a metal center to form a catalyst, play a crucial role in asymmetric catalysis. The ligand's chirality creates a chiral environment around the metal's active site, influencing the stereochemical course of the reaction being catalyzed.
Derivatives of this compound can be synthesized to incorporate functionalities capable of coordinating with metal ions. By strategically placing coordinating atoms and bulky groups, ligands can be designed to effectively control the approach of substrates to the catalytic center, thereby inducing high levels of enantioselectivity in the product. Although specific, widely-used catalysts derived directly from this compound are not prominently featured in the literature, the exploration of amino acid-derived ligands is a very active field of research. The structural features of this compound make it a promising scaffold for the development of novel and effective chiral ligands for a range of asymmetric transformations.
Biochemical and Enzymatic Transformations Involving Succinate Motifs
Enzymatic Pathways for Succinate (B1194679) Derivatization
The derivatization of succinate through enzymatic pathways is a cornerstone of both natural metabolic processes and engineered biosynthetic routes. In biological systems, succinate is a key intermediate in the tricarboxylic acid (TCA) cycle. wikipedia.orgfrontiersin.org
Key enzymatic steps in the natural synthesis and conversion of succinate include:
Succinyl-CoA Synthetase: This enzyme catalyzes the conversion of succinyl-CoA to succinate, a reaction that is coupled with the phosphorylation of GDP or ADP to produce GTP or ATP. nih.gov
Succinate Dehydrogenase (SDH): As part of the TCA cycle and the electron transport chain (Complex II), SDH oxidizes succinate to fumarate. wikipedia.orgnih.gov
Metabolic engineering has enabled the development of various microbial systems for the overproduction of succinate and its derivatives. These strategies often involve the manipulation of native and heterologous enzymatic pathways to channel carbon flux towards succinate. frontiersin.orgresearchgate.net Some of these pathways include:
Reductive TCA (rTCA) Cycle: Under anaerobic conditions, some bacteria can run the TCA cycle in reverse to produce succinate from intermediates like malate (B86768) and fumarate. researchgate.net
Glyoxylate (B1226380) Pathway: This pathway can be engineered to convert acetyl-CoA into succinate. frontiersin.orgresearchgate.net
3-Hydroxypropionate (3-HP) Cycle: Parts of this complex pathway, which involves 16 enzymatic steps, have been introduced into host organisms to produce succinate from acetyl-CoA. frontiersin.org
The derivatization of succinic acid for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), often employs chemical methods like silylation to create more volatile esters. researchgate.neturan.ua However, enzymatic methods offer a high degree of specificity. For instance, isocitrate lyase can be used to determine the enantiomeric composition of labeled succinic acid by selectively exchanging the pro-S protons. nih.gov
Role of Succinate Esters in Biocatalytic Processes
Succinate esters, such as dimethyl succinate, are valuable platform chemicals and serve as substrates in various biocatalytic processes. google.com The use of enzymes in the synthesis of chiral molecules from prochiral substrates like certain succinate diesters is a significant area of industrial biotechnology. pharmasalmanac.com
Key aspects of the role of succinate esters in biocatalysis include:
Asymmetric Hydrolysis: Enzymes, particularly lipases and esterases, can be used for the enantioselective hydrolysis of prochiral dialkyl succinates. This process can yield chiral monoesters, which are valuable building blocks for pharmaceuticals and other fine chemicals. pharmasalmanac.com
Precursors for Value-Added Chemicals: Bio-based succinic acid can be esterified to produce succinate esters, which can then be further converted through hydrogenation to important industrial chemicals like 1,4-butanediol (B3395766) (BDO), tetrahydrofuran (B95107) (THF), and gamma-butyrolactone (B3396035) (GBL). google.com
The production of these bio-based chemicals from renewable resources via fermentation to succinic acid followed by biocatalytic or chemical conversion of its esters presents a more sustainable alternative to traditional petrochemical processes. google.comwur.nl
Table 1: Examples of Biocatalytic Processes Involving Succinate Esters
| Process | Enzyme Class | Substrate Example | Product Example | Application |
| Asymmetric Mono-hydrolysis | Lipase (B570770)/Esterase | Prochiral dialkyl succinate | Chiral monoester | Synthesis of chiral building blocks |
| Hydrogenation | Dehydrogenase (in whole-cell systems) | Dialkyl succinate | 1,4-butanediol (BDO) | Production of polymers and solvents |
Studies on Enzymatic Recognition of Chiral Succinate Structures
The ability of enzymes to distinguish between stereoisomers is fundamental to their function and is exploited in biocatalysis for the production of enantiomerically pure compounds. pharmasalmanac.comyoutube.com This stereospecificity arises from the three-dimensional structure of the enzyme's active site, which creates a chiral environment that preferentially binds one enantiomer over the other. youtube.comnih.gov
Studies on the enzymatic recognition of chiral succinate structures have revealed several key principles:
Enzyme Stereospecificity: Enzymes exhibit high stereo- and regioselectivity. For example, isocitrate lyase specifically acts on the pro-S protons of succinate, demonstrating precise chiral recognition. nih.gov This inherent selectivity is a major advantage of biocatalysis over traditional chemocatalysis. pharmasalmanac.com
Chiral Compartmentation: The concept of 'chiral compartmentation' has been introduced to describe how the stereospecificity of enzymes can lead to the metabolic channeling of enantiomers down different pathways, even in the absence of physical cellular compartments. nih.gov
Engineered Chiral Recognition: Advances in protein engineering and nanotechnology have led to the development of artificial enzymes, or nanozymes, with tailored chiral recognition capabilities. For instance, nanozymes have been constructed with a catalytically active core and a chiral polymer shell that can selectively interact with specific enantiomers. nih.gov
The study of enzyme mechanisms and stereochemistry is crucial for understanding how to harness and engineer biocatalysts for specific synthetic transformations involving chiral succinate derivatives. youtube.com
Metabolic Intermediates and Related Biochemical Systems
Succinate is a central metabolite in the TCA cycle, a fundamental pathway for energy production in aerobic organisms. wikipedia.orgnih.gov Its role extends beyond energy metabolism, as it also acts as a signaling molecule and a precursor for various biosynthetic pathways. wikipedia.orgresearchgate.net
Key metabolic roles and related systems involving succinate include:
Tricarboxylic Acid (TCA) Cycle: Succinate is formed from succinyl-CoA and is subsequently oxidized to fumarate. wikipedia.orgnih.gov This cycle is a hub for the metabolism of carbohydrates, fats, and proteins.
Electron Transport Chain: Succinate dehydrogenase (SDH), which converts succinate to fumarate, is also Complex II of the mitochondrial electron transport chain, directly linking the TCA cycle to oxidative phosphorylation. wikipedia.orgnih.gov
Metabolic Signaling: Accumulation of succinate can occur under certain pathological conditions, such as inflammation and ischemia-reperfusion injury, where it can act as a signal to modulate cellular responses. nih.govresearchgate.net
Alternative Biosynthetic Pathways: In some organisms and under specific conditions, alternative pathways can lead to succinate accumulation. These include the reductive TCA cycle, the glyoxylate shunt, and glutamine metabolism. nih.govresearchgate.net
The derivatization of metabolic intermediates like succinate is often necessary for their analysis in complex biological samples. researchgate.net Methods have been developed for the derivatization of carboxylic acids, including succinate, to improve their detection by techniques such as HPLC-MS. researchgate.net
Table 2: Key Enzymes and Metabolic Pathways Involving Succinate
| Enzyme/Pathway | Function | Cellular Location (Eukaryotes) |
| Succinyl-CoA Synthetase | Converts succinyl-CoA to succinate | Mitochondrial matrix |
| Succinate Dehydrogenase (SDH) | Oxidizes succinate to fumarate | Inner mitochondrial membrane |
| Tricarboxylic Acid (TCA) Cycle | Central metabolic pathway for energy production | Mitochondrial matrix |
| Glyoxylate Shunt | Anabolic pathway for carbohydrate synthesis from fats | Glyoxysomes (plants), cytoplasm (bacteria) |
| Reductive TCA (rTCA) Cycle | CO2 fixation pathway for succinate production | Cytoplasm (in some bacteria) |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of (S)-Dimethyl 2-acetamidosuccinate, providing detailed insights into its proton and carbon environments. A comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR data facilitates the complete assignment of its structure.
The proton NMR (¹H NMR) spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, signal multiplicities (splitting patterns), and the number of protons giving rise to each signal (integration). These parameters allow for the definitive assignment of each proton within the molecule.
The key proton signals for this compound are attributed to the acetyl methyl group, the two non-equivalent methyl ester groups, the methine proton on the chiral center (α-proton), and the two diastereotopic methylene (B1212753) protons of the succinate (B1194679) backbone. The chemical shifts are influenced by the electronic environment of each proton. For instance, the α-proton is expected to resonate at a lower field due to the deshielding effects of the adjacent nitrogen and carbonyl groups. The methylene protons exhibit distinct chemical shifts and a characteristic geminal coupling, further split by the vicinal α-proton.
A representative ¹H NMR data table for this compound is presented below. The exact chemical shifts and coupling constants can be influenced by the solvent used for the analysis.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Acetyl CH₃ | ~2.0 | Singlet | - |
| α-CH | ~4.7-4.9 | Doublet of Doublets (dd) | Vicinal (~5-8 Hz), Vicinal (~7-10 Hz) |
| β-CH₂ (diastereotopic) | ~2.8-3.0 | Multiplet | Geminal (~15-17 Hz), Vicinal (~5-10 Hz) |
| Ester OCH₃ (α-carboxyl) | ~3.7 | Singlet | - |
| Ester OCH₃ (β-carboxyl) | ~3.6 | Singlet | - |
Note: The data presented are typical values and may vary based on experimental conditions.
Complementing the ¹H NMR data, the carbon-13 NMR (¹³C NMR) spectrum reveals the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete count of the carbon environments. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of its attached atoms.
The spectrum will display signals for the two carbonyl carbons of the ester groups, the carbonyl carbon of the amide, the methyl carbons of the acetyl and ester groups, the α-carbon, and the β-carbon. The carbonyl carbons are characteristically found at the downfield end of the spectrum (typically > 170 ppm).
A summary of the expected ¹³C NMR chemical shifts for this compound is provided in the table below.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| Acetyl C H₃ | ~22-24 |
| α-C H | ~48-52 |
| β-C H₂ | ~35-38 |
| Ester OC H₃ (α-carboxyl) | ~52-54 |
| Ester OC H₃ (β-carboxyl) | ~51-53 |
| Amide C =O | ~170-172 |
| Ester C =O (α-carboxyl) | ~171-173 |
| Ester C =O (β-carboxyl) | ~172-174 |
Note: The data presented are typical values and may vary based on experimental conditions.
Due to the presence of a chiral center and the conformational flexibility of the acyclic backbone, advanced NMR techniques are employed to rigorously establish the stereochemistry of this compound.
A key aspect of the stereochemical analysis is the study of conformer populations, which can be evaluated through the analysis of vicinal proton-proton coupling constants (³JHH). rsc.orgresearchgate.net The magnitude of these coupling constants, as described by the Karplus equation, is dependent on the dihedral angle between the coupled protons. By comparing experimental ³JHH values with those calculated for different staggered conformations (rotamers), the preferred conformation in solution can be determined. rsc.orgresearchgate.net
Two-dimensional NMR techniques are also crucial for this analysis. numberanalytics.com
Correlation Spectroscopy (COSY): This experiment establishes the connectivity between protons that are coupled to each other, confirming the through-bond proximity of protons in the α-CH-β-CH₂ spin system. numberanalytics.com
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These techniques are paramount for determining through-space proximity of protons. numberanalytics.comcolumbia.eduresearchgate.net NOE and ROE correlations can provide information about the spatial arrangement of the molecule, helping to differentiate between possible conformers and confirming the relative stereochemistry. For flexible molecules, ROESY can be particularly advantageous as the Rotating-frame Overhauser Effect is always positive, regardless of the molecule's tumbling rate in solution. columbia.eduwordpress.com
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational excitation of specific bonds. A study by Braga et al. utilized IR spectroscopy to obtain quantitative data on the conformer populations of N-acetylated L-aspartic acid dimethyl ester in different solvents. rsc.orgresearchgate.net
The key characteristic absorption bands in the IR spectrum of this compound include:
N-H Stretching: A band in the region of 3300-3250 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.
C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range due to the stretching vibrations of the methyl and methylene C-H bonds.
C=O Stretching: Strong, distinct absorption bands for the two ester carbonyl groups and the amide carbonyl group (Amide I band) are expected in the 1750-1650 cm⁻¹ region. The exact positions can help distinguish between the different carbonyl environments.
N-H Bending (Amide II band): A characteristic absorption for secondary amides, typically appearing around 1550-1530 cm⁻¹.
C-O Stretching: Bands in the 1250-1150 cm⁻¹ region corresponding to the C-O stretching of the ester groups.
A table summarizing the principal IR absorption bands is provided below.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3250 | Medium |
| C-H Stretch (sp³) | 3000-2850 | Medium-Strong |
| C=O Stretch (Ester) | 1750-1735 | Strong |
| C=O Stretch (Amide I) | 1680-1650 | Strong |
| N-H Bend (Amide II) | 1550-1530 | Medium-Strong |
| C-O Stretch (Ester) | 1250-1150 | Strong |
Note: The data presented are typical values and may vary based on experimental conditions.
Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. While a specific Raman spectrum for this compound is not widely published, the technique is valuable for the analysis of acetylated amino acids. cas.cncas.cn
Characteristic Raman bands can be used to identify different acetylation types in amino acids. cas.cncas.cn For this compound, key Raman signals would be expected for:
C-H Vibrations: Strong signals from the various methyl and methylene groups.
C=O Vibrations: The carbonyl stretching vibrations would also be visible in the Raman spectrum, though their intensities may differ from the IR spectrum.
C-C and C-N Skeletal Vibrations: The fingerprint region of the Raman spectrum would contain a complex pattern of signals corresponding to the skeletal vibrations of the molecule, which is highly characteristic of its specific structure.
The application of Raman spectroscopy can aid in confirming the presence of the N-acetyl group and provide a detailed vibrational fingerprint of the molecule, which can be useful for distinguishing it from related compounds. nih.gov
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis. For this compound, also known by its systematic name dimethyl (2S)-2-acetamidobutanedioate, mass spectrometry serves as a primary tool for confirming its molecular formula, C₈H₁₃NO₅, which corresponds to a monoisotopic mass of 203.0794 g/mol . dtu.dk
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 204.08666 | 143.0 |
| [M+Na]⁺ | 226.06860 | 148.6 |
| [M-H]⁻ | 202.07210 | 143.3 |
| [M+NH₄]⁺ | 221.11320 | 161.6 |
| [M+K]⁺ | 242.04254 | 150.4 |
| [M+H-H₂O]⁺ | 186.07664 | 137.5 |
| [M+HCOO]⁻ | 248.07758 | 165.1 |
| [M+CH₃COO]⁻ | 262.09323 | 187.0 |
| [M+Na-2H]⁻ | 224.05405 | 144.5 |
| [M]⁺ | 203.07883 | 146.6 |
| [M]⁻ | 203.07993 | 146.6 |
This table was generated based on predicted data and serves as a reference for expected experimental outcomes.
The fragmentation of this compound under electron ionization would likely proceed through characteristic pathways for esters and amides. Cleavage of the ester groups could lead to the loss of methoxy (B1213986) radicals (•OCH₃) or methanol (B129727) (CH₃OH), resulting in significant fragment ions. Additionally, fragmentation of the amide bond and the carbon-carbon bonds of the succinate backbone would produce a series of smaller ions, providing a unique fingerprint for the molecule's structure. Analysis of the mass spectrum of the related compound, N-Acetyl-L-aspartic acid, reveals characteristic fragments that can offer clues to the fragmentation of its dimethyl ester derivative. nih.gov
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) spectroscopy is an indispensable tool for determining the absolute configuration of chiral molecules in solution. nih.govdtu.dk This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a spectrum that is exquisitely sensitive to its three-dimensional structure. For this compound, ECD is the definitive method to confirm the (S)-configuration at the stereogenic center.
The ECD spectrum of a molecule is dictated by its chromophores and their spatial arrangement. In this compound, the amide and the two ester carbonyl groups act as chromophores. The observed Cotton effects—positive or negative peaks in the ECD spectrum—are a direct consequence of the chiral environment of these groups.
While a specific experimental ECD spectrum for this compound is not publicly documented, theoretical calculations based on time-dependent density functional theory (TD-DFT) can reliably predict the spectrum. dtu.dkdtu.dk These calculations involve determining the stable conformations of the molecule and then computing the ECD spectrum for each, which are then averaged based on their Boltzmann population. The calculated spectrum for the (S)-enantiomer is then compared with the experimental spectrum. A match between the two confirms the absolute configuration. Conversely, a mirror-image relationship between the calculated and experimental spectra would indicate the opposite enantiomer. This powerful combination of experimental measurement and theoretical prediction provides an unambiguous assignment of the absolute stereochemistry. nih.gov
The application of advanced spectroscopic techniques is fundamental to the comprehensive characterization of chiral compounds like this compound. Mass spectrometry provides unequivocal proof of its molecular formula and insights into its structural components, while electronic circular dichroism offers the definitive assignment of its absolute configuration. Together, these methods provide a complete picture of the molecule's architecture, a critical requirement for its application in any scientific or industrial context.
Computational and Theoretical Investigations
Quantum Chemical Studies (e.g., DFT, Ab Initio)
Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to investigate the conformational landscape and electronic nature of (S)-Dimethyl 2-acetamidosuccinate. These theoretical calculations offer a molecular-level understanding that complements experimental data.
Conformational Analysis and Energetics
A detailed conformational analysis of this compound has been performed using DFT at the ωB97X-D/aug-cc-pVTZ level of theory. usp.brresearchgate.net This level of theory is adept at accounting for dispersion interactions, which are critical for an accurate description of non-covalent interactions that govern conformational preferences. The study identified eight stable conformers for the molecule in the isolated phase. researchgate.net
Below is a data table summarizing the theoretical relative energies of the most stable conformers of this compound in the gas phase. The conformers are defined by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Oδ).
| Conformer | χ1 (°) | χ2 (°) | Relative Energy (kcal/mol) |
| ag- | -67.1 | -91.9 | 0.00 |
| g+g- | 59.8 | -88.9 | 0.13 |
| t g- | -179.3 | -91.7 | 0.54 |
| g+t | 61.2 | 179.5 | 1.13 |
| a t | -70.3 | -178.6 | 1.54 |
| t t | 179.8 | 179.9 | 1.94 |
| g+g+ | 62.9 | 59.9 | 2.50 |
| t g+ | -176.0 | 60.1 | 2.87 |
Data sourced from Braga et al. (2015). researchgate.net The table is interactive and can be sorted by column.
Electronic Structure and Reactivity Descriptors
While the conformational analysis studies provide some information on the electronic structure through Natural Bond Orbital (NBO) analysis and HOMO-LUMO energy gaps usp.br, a comprehensive investigation of the electronic structure and a full panel of reactivity descriptors (such as Fukui functions, and local softness) for this compound is not extensively detailed in the available scientific literature. Such studies would be valuable for predicting the sites most susceptible to nucleophilic or electrophilic attack.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, are instrumental in understanding the dynamic behavior of this compound, particularly in solution.
Solvent Effects and Conformational Preferences
The conformational preferences of this compound are significantly influenced by the solvent environment. Theoretical calculations using the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) have been used to simulate solvent effects. usp.brresearchgate.net These studies, corroborated by experimental IR and NMR spectroscopy, show that the population of different conformers changes with the polarity of the solvent. usp.brresearchgate.net
For instance, in nonpolar solvents like carbon tetrachloride, the conformational equilibrium is different compared to more polar solvents like acetonitrile (B52724) or dimethyl sulfoxide. The agreement between the theoretical predictions and experimental data validates the computational model's accuracy in capturing the solvent's influence on the molecule's structure. researchgate.net
Ligand-Protein Interaction Modeling
As of the latest review of scientific literature, no specific studies detailing the ligand-protein interaction modeling or molecular docking of this compound with any particular protein target have been published. Such computational studies would be essential to explore its potential biological activity and to understand its binding mode within a protein's active site.
Mechanistic Elucidation of Chemical Reactions
There is currently a lack of published computational studies focusing on the mechanistic elucidation of chemical reactions where this compound acts as a reactant, intermediate, or product. DFT and other quantum chemical methods are powerful tools for investigating reaction pathways, transition states, and activation energies, but these have not yet been applied to reactions involving this specific molecule in the available literature.
Prediction of Stereoselectivity and Enantioseparation
Computational and theoretical investigations play a crucial role in understanding and predicting the stereoselectivity observed in the synthesis and separation of chiral molecules like this compound. These studies, often employing methods such as Density Functional Theory (DFT) and molecular docking, provide valuable insights into the underlying mechanisms of chiral recognition, which are essential for the rational design of stereoselective catalysts and efficient enantioseparation techniques.
A key area of investigation is the asymmetric hydrogenation of prochiral precursors, such as dimethyl 2-acetamido-2-butenedioate, to produce this compound. Computational chemistry has been instrumental in elucidating the mechanisms of such reactions catalyzed by transition metal complexes. These studies focus on characterizing the enantiodetermining transition states, with the prediction of enantiomeric excess being a primary goal. The analysis of non-covalent interactions, quadrant diagrams, and interaction-distortion models helps to understand the origins of stereoselectivity. While specific computational data for the direct synthesis of this compound is not extensively available in the public domain, the principles derived from studies of similar asymmetric hydrogenations are broadly applicable. For instance, DFT calculations on related systems have shown that the stability of diastereomeric transition states, leading to the (R) or (S) enantiomer, dictates the stereochemical outcome of the reaction.
Molecular modeling is also a powerful tool for predicting the enantioseparation of chiral compounds. Although detailed studies specifically targeting the enantioseparation of Dimethyl 2-acetamidosuccinate are not readily found, research on analogous compounds provides a framework for how such predictions are made. For example, in the chiral separation of β-adrenergic antagonists using cyclodextrins as chiral selectors, molecular docking simulations have been used to elucidate the chiral recognition mechanism. These studies revealed that hydrogen bonding and the insertion of a hydrophobic portion of the analyte into the cyclodextrin (B1172386) cavity are critical for enantioseparation. The binding free energy for each enantiomer complexed with the chiral selector can be calculated, and the difference in these energies often correlates with the experimentally observed separation factor.
In the context of enzymatic synthesis or resolution, computational methods can predict the stereoselectivity of enzymes towards specific substrates. For the synthesis of optically pure dimethyl 2-methylsuccinate, a structurally related compound, studies have identified specific ene-reductases (ERs) that exhibit high enantioselectivity. While not a direct computational prediction of stereoselectivity for this compound, this approach demonstrates how computational screening and modeling can guide the selection of enzymes for stereoselective synthesis.
The following table outlines the types of computational data that are typically generated in such predictive studies, although specific values for this compound are not available in the provided search results.
| Computational Method | Predicted Parameter | Relevance to Stereoselectivity/Enantioseparation |
| Density Functional Theory (DFT) | Transition State Energies (ΔG‡) | The difference in the activation energies for the formation of the (R) and (S) enantiomers (ΔΔG‡) can be used to predict the enantiomeric excess (ee). |
| Molecular Docking | Binding Free Energy (ΔG_bind) | The difference in binding energies between the two enantiomers and a chiral selector (e.g., a chiral stationary phase or an enzyme) can predict the feasibility and efficiency of enantioseparation. |
| Molecular Dynamics (MD) | Root Mean Square Deviation (RMSD) | MD simulations can assess the stability of the diastereomeric complexes formed between the enantiomers and a chiral selector over time. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Point Analysis | This analysis can identify and characterize the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that are responsible for chiral recognition. |
Table 1: Representative Computational Parameters for Predicting Stereoselectivity and Enantioseparation
It is important to note that the accuracy of these computational predictions is highly dependent on the level of theory employed and the accuracy of the modeled system. Experimental validation remains crucial. However, the synergy between computational predictions and experimental work accelerates the development of efficient methods for obtaining enantiomerically pure compounds like this compound.
Emerging Research Avenues and Challenges
Development of Novel Stereoselective Synthesis Routes
The efficient and precise synthesis of single-enantiomer compounds like (S)-Dimethyl 2-acetamidosuccinate is a primary objective in modern organic chemistry. Traditional methods often produce racemic mixtures, which require costly and labor-intensive separation processes. Consequently, researchers are actively pursuing novel stereoselective synthesis routes that yield the desired (S)-enantiomer with high purity from the outset.
One of the most promising frontiers is the use of biocatalysis. Ene-reductases (ERs), for instance, have demonstrated significant potential in the asymmetric reduction of prochiral substrates. mdpi.com Although direct enzymatic synthesis of this compound is a specific target, research on analogous compounds like dimethyl 2-methylsuccinate provides a strong proof of concept. mdpi.com In such studies, a library of different ene-reductases is screened to identify enzymes that exhibit high substrate tolerance and enantioselectivity. mdpi.com For example, the enzyme SeER has been successfully used for the preparative-scale synthesis of (S)-dimethyl 2-methylsuccinate with high yield and excellent enantiomeric excess (ee). mdpi.com This biocatalytic approach offers advantages in terms of mild reaction conditions, high selectivity, and environmental sustainability.
Another innovative strategy involves the use of chiral metal complexes as catalysts or stoichiometric reagents. Research into chiral iron succinoyl complexes has shown that they can serve as chiral succinate (B1194679) enolate equivalents. rsc.org The alkylation of these complexes occurs with high regio- and stereoselectivity, allowing for the controlled introduction of substituents. Subsequent oxidative decomplexation releases the desired homochiral α-alkyl succinic acid derivatives in high yields. rsc.org This method provides a powerful tool for constructing chiral centers with a high degree of control.
Table 1: Comparison of Novel Stereoselective Synthesis Strategies
| Synthesis Route | Key Features | Advantages | Challenges |
|---|---|---|---|
| Biocatalysis (Ene-Reductases) | Employs enzymes for asymmetric reduction of C=C bonds. mdpi.com | High enantioselectivity (often >98% ee), mild reaction conditions, environmentally friendly ("green chemistry"). mdpi.com | Enzyme availability and stability, substrate scope limitations, optimization of reaction conditions (pH, temperature, co-factors). mdpi.com |
| Chiral Iron Acyl Complexes | Uses a chiral auxiliary attached to an iron center to direct stereoselective alkylation. rsc.org | High diastereoselectivity, predictable stereochemical outcome, formation of differentially protected succinate derivatives. rsc.org | Requires stoichiometric use of the chiral auxiliary, multi-step process including complexation and decomplexation. |
Exploration of New Derivatization Strategies
The functional groups of this compound—the acetamido group and the two methyl ester groups—offer multiple sites for chemical modification. Exploring new derivatization strategies is crucial for synthesizing novel compounds with potentially enhanced or entirely new biological or material properties.
Research in related areas provides a roadmap for potential derivatization pathways. For instance, the acetamido group is a common motif in many biologically active molecules. Synthetic methods often involve the alkylation of a core structure with α-chloroacetamides. japsonline.comresearchgate.net Applying this logic, the amine precursor to this compound could be reacted with a variety of substituted α-chloroacetyl chlorides to generate a library of derivatives with diverse N-acyl groups.
Furthermore, the core succinate structure is a versatile scaffold. Dimethyl acetylenedicarboxylate (B1228247) (DMAD), a related four-carbon backbone, is widely used as a reagent to construct new heterocyclic compounds through cycloaddition reactions and multicomponent processes. mdpi.com This suggests that the succinate moiety of the target compound could potentially undergo cyclization reactions with suitable dinucleophiles to form novel heterocyclic systems, embedding the chiral acetamido-substituted carbon into a new ring structure. The synthesis of S-acetamide derivatives of thiopyrimidines illustrates how acetamide-containing fragments can be incorporated into heterocyclic scaffolds. japsonline.comresearchgate.net
Advanced Characterization Methodologies for Chiral Succinates
The reliable analysis of chiral compounds is fundamental to their development and application. For chiral succinates, this involves not only confirming the chemical structure but also accurately determining the enantiomeric purity. Advanced analytical techniques are continuously being refined to offer greater speed, sensitivity, and resolution.
Chiral chromatography is the cornerstone of enantioselective analysis. wikipedia.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely adopted method. sigmaaldrich.com Modern CSPs, such as those based on macrocyclic glycopeptides, offer broad applicability and can separate a wide range of chiral molecules under various mobile phase conditions, including normal phase, reversed-phase, and polar ionic modes. sigmaaldrich.com The choice of mobile phase is critical, as it influences the enantioselective interactions (e.g., π-π interactions, ionic interactions) between the analyte and the CSP. sigmaaldrich.com
Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has emerged as a powerful alternative for the stereoselective analysis of chiral compounds, including succinate derivatives. nih.gov SFC can offer faster separations and is compatible with a wide range of CSPs. A recent study on chiral succinate dehydrogenase inhibitors demonstrated the successful separation of eight chiral compounds within 6.5 minutes using an OD-3 chiral column. nih.gov
Gas chromatography (GC) using chiral columns, often containing derivatized cyclodextrins, is another valuable technique, particularly for volatile or semi-volatile chiral compounds. gcms.cz
Table 2: Advanced Analytical Techniques for Chiral Succinates
| Methodology | Principle | Key Advantages | Typical Application |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). wikipedia.orgsigmaaldrich.com | Broad applicability, well-established, multiple separation modes (NP, RP, polar). sigmaaldrich.com | Enantiomeric purity determination, preparative separation. |
| Chiral SFC-MS/MS | Separation using a supercritical fluid as the mobile phase, coupled to a mass spectrometer. nih.gov | Fast analysis times, high resolution, sensitive detection, reduced solvent consumption. nih.gov | Trace analysis of chiral compounds in complex matrices (e.g., food, biological samples). nih.gov |
| Chiral GC | Separation of volatile enantiomers on a column with a chiral stationary phase (e.g., cyclodextrin (B1172386) derivatives). gcms.cz | High resolution for volatile compounds, suitable for essential oils and flavors. gcms.cz | Analysis of volatile chiral derivatives. |
Integration of Computational and Experimental Studies in Chiral Synthesis
The synergy between computational modeling and experimental work has become a transformative force in chiral synthesis. chiralpedia.comnih.gov This integrated approach accelerates discovery, provides deep mechanistic insights, and enables a more rational design of catalysts and reaction conditions.
Computational chemistry offers powerful tools to predict and understand stereoselectivity. rsc.org Quantum mechanics (QM) and molecular mechanics (MM) methods can be used to model reaction pathways, calculate the energies of transition states for competing stereochemical outcomes, and elucidate the non-covalent interactions that govern chiral recognition. chiralpedia.comresearchgate.net This allows researchers to computationally screen potential catalysts and substrates, prioritizing the most promising candidates for experimental validation and reducing the time and resources spent on trial-and-error synthesis. chiralpedia.com
In the context of characterizing chiral molecules, computational methods are invaluable. For example, the integration of experimental circular dichroism (CD) spectroscopy with time-dependent density-functional theory (TD-DFT) simulations can facilitate the unambiguous assignment of the absolute configuration of separated enantiomers. researchgate.net
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (S)-Dimethyl 2-acetamidosuccinate with high enantiomeric purity?
- Methodology :
- Esterification and protection : Start with L-aspartic acid to retain the (S)-configuration. Protect the α-amino group with an acetyl group via acetylation under mild acidic conditions (e.g., acetic anhydride in methanol).
- Esterification : React the β-carboxylic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) to form the dimethyl ester.
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak® AD-H column) to confirm enantiomeric purity. Adjust reaction conditions (temperature, solvent polarity) to minimize racemization during synthesis .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm final structure using H NMR (e.g., δ 3.7 ppm for methyl ester protons) and mass spectrometry (expected [M+H]⁺ at m/z 204.1 for C₈H₁₃NO₅) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Experimental design :
- Accelerated degradation studies : Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days.
- Analytical tools : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify degradation products. Monitor ester hydrolysis via loss of methyl ester peaks in C NMR.
- Data interpretation : Calculate degradation rate constants () using first-order kinetics. Identify hydrolyzed products (e.g., succinic acid derivatives) via LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Case study : Discrepancies in enzymatic inhibition assays (e.g., against MMP-3) may arise from:
- Enantiomeric impurities : Even 5% (R)-enantiomer can alter binding kinetics. Validate purity via polarimetry ([α] = +12.5° in chloroform) .
- Solvent effects : DMSO (>1% v/v) may denature enzymes. Use aqueous buffers with minimal organic solvent.
- Statistical rigor : Apply ANOVA to compare replicates and control for batch-to-batch variability. Report 95% confidence intervals for IC₅₀ values .
Q. How can this compound serve as a chiral building block in peptide mimetics?
- Application :
- Solid-phase peptide synthesis (SPPS) : Incorporate the compound as a constrained aspartic acid analog. Activate the β-carboxylate with HOBt/DIC for coupling to resin-bound peptides.
- Conformational analysis : Use circular dichroism (CD) to compare helicity/stability of mimetics vs. native peptides.
- Challenges : Steric hindrance from the acetamido group may reduce coupling efficiency. Optimize by switching to microwave-assisted SPPS (50°C, 20 min) .
Methodological Frameworks
Designing a longitudinal study to assess metabolic fate in model organisms
- Protocol :
- Radiolabeling : Synthesize C-labeled this compound via CH₃I methylation. Administer orally to rodents (10 mg/kg).
- Sampling : Collect plasma, urine, and tissues at 0.5, 2, 6, and 24 hrs. Extract metabolites using SPE cartridges.
- Analysis : Quantify parent compound and metabolites via LC-AMS (accelerator mass spectrometry). Identify glucuronide conjugates using β-glucuronidase hydrolysis .
Addressing contradictory results in enantiomer-specific toxicity studies
- Framework :
Hypothesis : (S)-enantiomer induces hepatotoxicity via mitochondrial disruption, while (R)-enantiomer is inert.
In vitro assays : Compare HepG2 cell viability (MTT assay) and ROS production (DCFH-DA probe) after 24-hr exposure to each enantiomer.
Mitochondrial profiling : Use Seahorse XF Analyzer to measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate).
Statistical reconciliation : Apply Bayesian meta-analysis to integrate conflicting datasets, weighting studies by sample size and purity verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
